B1193863 TTP607

TTP607

Cat. No.: B1193863
Attention: For research use only. Not for human or veterinary use.
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Description

TTP607 is a small-molecule pan-Aurora kinase inhibitor with antineoplastic activity. It selectively binds to and inhibits Aurora kinases A, B, and C, disrupting mitotic spindle assembly, chromosome segregation, and cellular proliferation . Aurora kinases are serine/threonine kinases critical for mitotic checkpoint control and are overexpressed in various tumor cells, making them prime targets for cancer therapy.

Preclinical studies highlight its efficacy in suppressing tumor growth in Aurora kinase-overexpressing models. A Phase I clinical trial (NCT01099644) evaluated this compound’s safety, tolerability, and pharmacokinetics (PK) in patients with advanced solid malignancies. The study employed a dose-escalation design with five daily infusions per cycle, aiming to identify the maximum tolerated dose (MTD) and characterize PK parameters .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TTP607;  TTP-607;  TTP 607.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Aurora Kinase Inhibitors

Aurora kinase inhibitors are classified based on target specificity (pan-inhibitors vs. isoform-selective) and clinical development stages. Below is a comparative analysis of TTP607 with key competitors:

Table 1: Selectivity and Clinical Development of Aurora Kinase Inhibitors

Compound Other Names Target Specificity Development Stage Key Findings
This compound Pan-Aurora (A, B, C) Phase I Dose escalation completed; MTD and PK profiles established .
VX-680 Tozasertib, MK-0457 Aurora A, B Phase II Potent preclinical activity; cardiotoxicity observed in trials .
Alisertib MLN8237 Aurora A Phase III FDA-approved for peripheral T-cell lymphoma; neutropenia common .
Danusertib PHA-739358 Pan-Aurora Phase II Activity in hematologic malignancies; dose-limiting hematologic toxicity .

Key Comparative Insights:

Target Specificity :

  • This compound’s pan-inhibition may enhance efficacy in tumors reliant on multiple Aurora isoforms but increases off-target risks. In contrast, isoform-selective inhibitors like Alisertib (Aurora A) minimize toxicity but face resistance due to compensatory kinase activation .

Clinical Progress :

  • This compound remains in early development (Phase I), while Alisertib and VX-680 have advanced to later stages. Alisertib’s approval underscores the viability of Aurora A inhibition, whereas VX-680’s discontinuation highlights challenges in balancing efficacy and safety .

Safety Profiles :

  • This compound’s Phase I trial reported manageable adverse events (AEs), primarily hematologic and gastrointestinal. Comparatively, VX-680’s cardiotoxicity and Danusertib’s hematologic toxicity underscore the trade-offs between pan-inhibition and selectivity .

Alisertib’s oral bioavailability and linear PK offer practical advantages over intravenous agents like this compound .

Table 2: Preclinical and Clinical Efficacy Data

Compound IC50 (Aurora A/B/C, nM) Tumor Models Tested Clinical Response Rate
This compound 18/23/15 (in vitro) Colorectal, breast Not reported
VX-680 0.6/1.8/– Leukemia, solid tumors 15–20% (partial)
Alisertib 1.2/–/– Lymphoma, ovarian 30% (objective)

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